molecular formula C9H12FNO2S B1299677 4-fluoro-N-propylbenzenesulfonamide CAS No. 433-05-6

4-fluoro-N-propylbenzenesulfonamide

Cat. No. B1299677
CAS RN: 433-05-6
M. Wt: 217.26 g/mol
InChI Key: MTBBWACEQXVMRS-UHFFFAOYSA-N
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Description

4-Fluoro-N-propylbenzenesulfonamide (4-F-NPS) is a fluorinated version of the N-propylbenzenesulfonamide (NPS) family of compounds. It is a novel fluorinated compound that has a wide range of applications in the fields of chemistry, biology, and medicine. 4-F-NPS is a versatile compound that is used in the synthesis of various organic compounds, and it is also used as a reagent in various biochemical and physiological studies. In addition, 4-F-NPS has been used as a tool in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Enantioselective Fluorination

  • Research by Wang et al. (2014) demonstrates the use of N-fluorobenzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-propylbenzenesulfonamide, in enantioselective fluorination reactions. This process is critical for producing chiral compounds with high selectivity and yield, valuable in pharmaceutical synthesis (Wang et al., 2014).

Electrophilic Fluorinating Reagents

  • Yasui et al. (2011) describe the synthesis and application of N-fluoro-benzenesulfonimide derivatives as electrophilic fluorinating reagents. These reagents improve enantioselectivity in fluorination reactions, suggesting potential applications for this compound in similar contexts (Yasui et al., 2011).

Activation of Polymeric Carriers

  • Chang et al. (1992) discuss the use of 4-fluorobenzenesulfonyl chloride, a compound related to this compound, in activating hydroxyl groups of polymeric carriers. This activation is pivotal for covalently attaching biological molecules to solid supports, beneficial in therapeutic and diagnostic applications (Chang et al., 1992).

Inhibition of Carbonic Anhydrase

  • Dugad and Gerig (1988) explore the binding of 4-fluorobenzenesulfonamide to carbonic anhydrases, revealing its potential as an inhibitor. This research suggests that derivatives like this compound could be relevant in studying and potentially inhibiting these enzymes (Dugad & Gerig, 1988).

Crystal Structure Analysis

  • The work of Suchetan et al. (2015) on the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives contributes to understanding the molecular interactions and packing patterns in these compounds. This knowledge aids in the design of new materials and drugs (Suchetan et al., 2015).

Mechanism of Action

Target of Action

4-Fluoro-N-propylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of dihydropteroate, a precursor of folic acid, thus disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a crucial cofactor for enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt these pathways, leading to impaired DNA replication and RNA transcription, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, and are excreted primarily in the urine The presence of the fluorine atom might influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and thereby impairing nucleotide synthesis, the compound causes bacterial death, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, certain substances may compete with sulfonamides for plasma protein binding sites, potentially affecting the compound’s distribution within the body . Additionally, bacterial resistance can develop through mutation or acquisition of resistance genes, which can significantly impact the compound’s efficacy .

Safety and Hazards

4-Fluoro-N-propylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented . It’s also important to note that sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

properties

IUPAC Name

4-fluoro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBBWACEQXVMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368795
Record name 4-fluoro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433-05-6
Record name 4-fluoro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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